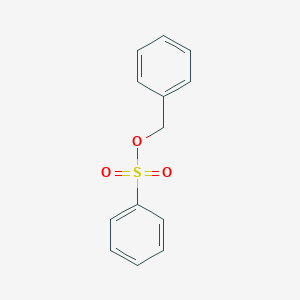

苯甲苯磺酸酯

描述

Benzyl benzenesulfonate is a compound that is structurally related to benzenesulfonate derivatives. While the provided papers do not directly discuss benzyl benzenesulfonate, they do provide insights into the chemistry of benzenesulfonate and its derivatives. These compounds are known for their diverse chemical properties and applications, including their use as surfactants, inhibitors, and intermediates in various chemical reactions .

Synthesis Analysis

The synthesis of benzenesulfonate derivatives can involve various strategies. For instance, the synthesis of benzenesulfonamide derivatives with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types are incorporated to confer additional flexibility to the molecules . Another synthesis approach involves the intramolecular carbonyl allylation of α-prenyl or α-geranyl β-arylketosulfones, leading to substituted benzenes through a desulfonative aromatization or intramolecular Friedel-Crafts alkylation .

Molecular Structure Analysis

The molecular structure and conformational properties of benzenesulfonamide have been studied using gas electron diffraction and quantum chemical methods. Two stable conformers have been predicted, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically .

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions. For example, nucleophilic displacement reactions of aryl benzenesulfonates with alkali-metal ethoxides have been studied, revealing metal ion catalysis and inhibition by different alkali-metal ions . Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide has been investigated, showing initial hydroxylation followed by desulfonation and eventual total mineralization . Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines have also been observed, with S-O bond cleavage being the major reaction pathway .

Physical and Chemical Properties Analysis

The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been characterized, indicating that the measurement of these properties is a powerful tool to probe the structure of the surfactant adsorption film . Additionally, the photolysis of methyl benzenesulfonate in methanol has been studied, leading to products such as benzene, biphenyl, and anisole . Solid-phase extraction procedures have been developed for polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry .

科学研究应用

环境监测和毒性

- 市政污水处理中的毒性:Alonso 等人(2005 年)研究了污水处理厂中的苯磺酸盐 (BS) 和萘磺酸盐 (NS),证实初沉淀对其去除的影响很小。他们建议使用芳香磺酸化合物作为污水处理厂中工业污染物的示踪剂 (Alonso、Tirapu、Ginebreda 和 Barceló,2005 年)。

化学合成和药物开发

CE-178,253 的合成:Brandt 等人(2009 年)描述了 CE-178,253 苯磺酸酯(一种治疗肥胖症的 CB1 拮抗剂)的合成,重点介绍了该化合物的两种合成路线 (Brandt 等,2009 年)。

用于药物稳定性的纳滤工艺:Antonucci 等人(2002 年)开发了一种纳滤工艺,将抗 MRSA 碳青霉烯类抗生素的苯磺酸盐转化为更可溶的氯化物盐,从而提高了药物稳定性 (Antonucci、Yen、Kelly、Crocker、Dienemann、Miller 和 Almarrsson,2002 年)。

环境应用

- 光催化和臭氧化降解:Zsilák 等人(2014 年)研究了通过光催化和臭氧化的结合降解苯磺酸盐,显示出协同效应和增强的矿化 (Zsilák、Szabó-Bárdos、Fónagy、Horváth、Horváth 和 Hajós,2014 年)。

工业和材料科学

层状固体中的银磺酸盐:Shimizu 等人(1999 年)讨论了层状“无机-有机”固体中的苯磺酸银,重点介绍了其结构的独特性和在材料科学中的潜在应用 (Shimizu、Enright、Ratcliffe、Preston、Reid 和 Ripmeester,1999 年)。

涂层配方中的光-弗里斯重排:Olson(1983 年)探讨了在紫外固化涂层配方中使用苯磺酸酯,在紫外线照射下发生光-弗里斯重排形成衍生物 (Olson,1983 年)。

表面活性剂生产中的造粒:Schöngut、Smrčka 和 Štěpánek(2013 年)描述了在苯磺酸盐中生产十二烷基苯磺酸钠(清洁产品中的关键表面活性剂)的用途,通过干法中和工艺 (Schöngut、Smrčka 和 Štěpánek,2013 年)。

生物医学研究

癌症治疗中的 DNA 损伤反应:Pauty 等人(2016 年)研究了 2-乙基苯基 4-(3-乙基脲基)苯磺酸酯 (SFOM-0046) 作为一种新型抗癌剂,它诱导 DNA 复制应激并对各种癌细胞系有效 (Pauty、Côté、Rodrigue、Velic、Masson 和 Fortin,2016 年)。

对血红蛋白功能的影响:Ippoliti 等人(1990 年)研究了苯异硫氰酸酯衍生物对血红蛋白的影响,发现带负电荷的衍生物抑制血红蛋白与变构效应器的相互作用 (Ippoliti、Currell、Lendaro、Bellelli、Castagnola、Bolognesi 和 Brunori,1990 年)。

环境工程

- 真空紫外线辐射降解表面活性剂:Li 等人(2020 年)探索了使用真空紫外线辐射降解十二烷基苯磺酸钠(一种常见的表面活性剂),证明了其在去除污染物方面的有效性 (Li、Yang、Gao、Li、Zhou、Wang、Du、Zhang 和 Feng,2020 年)。

安全和危害

作用机制

Target of Action

It’s worth noting that sulfonate compounds often interact with various biological targets due to their polar nature .

Mode of Action

Sulfonate compounds are known to interact with biological systems through ionic interactions, given their strong polarity .

Biochemical Pathways

Sulfonate compounds, in general, can participate in a variety of biochemical reactions due to their reactivity .

Pharmacokinetics

Sulfonate compounds are generally soluble in water, which can influence their absorption and distribution .

Result of Action

Sulfonate compounds can have various effects on biological systems due to their reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl Benzenesulfonate. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

属性

IUPAC Name |

benzyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKYYJPVAFRMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489172 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38632-84-7 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

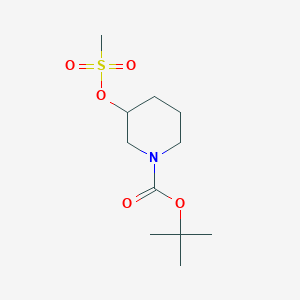

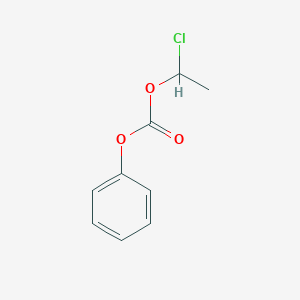

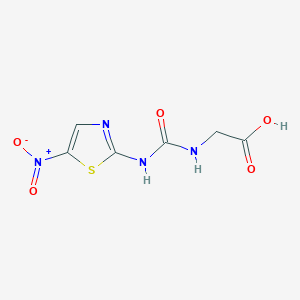

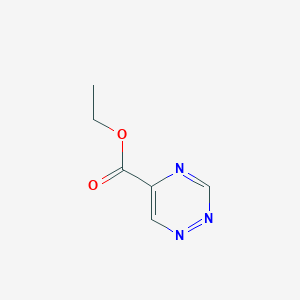

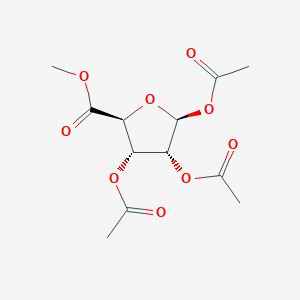

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)